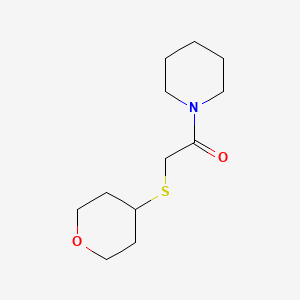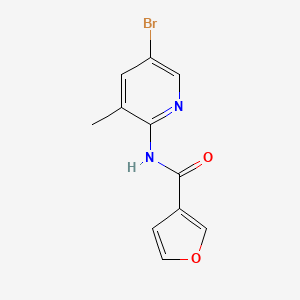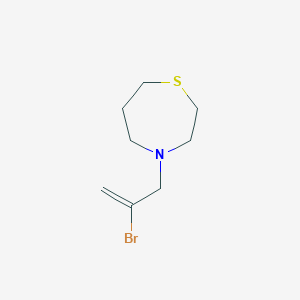
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
作用机制
MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide selectively binds to the allosteric site of mGluR7, thereby inhibiting its activation and modulating glutamate transmission.
Biochemical and Physiological Effects
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and enhance cognitive function and memory. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
实验室实验的优点和局限性
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR7, which allows for the study of the specific role of this receptor in various physiological processes. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is also relatively stable and can be easily synthesized using standard organic synthesis techniques. However, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide. One potential application is in the treatment of neurological disorders, including anxiety, depression, and schizophrenia. Further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide and to optimize its pharmacokinetic properties. Additionally, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide may have potential applications in the study of the role of mGluR7 in various physiological processes, including learning, memory, and synaptic plasticity.
合成方法
The synthesis of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves a series of chemical reactions that require expertise in organic synthesis. The most commonly used method involves the reaction of 6-methylpyridin-3-amine with morpholine-4-carbaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent deprotection of the morpholine group. The final product is purified using various chromatographic techniques to obtain pure N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide.
科学研究应用
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Its selective antagonism of mGluR7 has been shown to modulate glutamate transmission, which is implicated in the pathophysiology of these disorders. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models, suggesting its potential use in treating cognitive deficits associated with these disorders.
属性
IUPAC Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-2-3-15(10-17-13)18-16(21)20-5-4-14(12-20)11-19-6-8-22-9-7-19/h2-3,10,14H,4-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDPZSZZFFABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)N2CCC(C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)


![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)